1-ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes ethyl, methyl, and isobutyl groups attached to the pyrazole ring
Preparation Methods
The synthesis of 1-ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves several steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring.
Functionalization: The pyrazole ring is then functionalized with ethyl, methyl, and isobutyl groups through various substitution reactions.
Final Assembly: The final step involves the coupling of the functionalized pyrazole with an appropriate amine to form the desired compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-Ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-Ethyl-1H-pyrazol-5-amine: Similar in structure but lacks the additional methyl and isobutyl groups.
5-Amino-1-methylpyrazole: Contains an amino group at position 5 and a methyl group at position 1.
1-Phenyl-3-methyl-5-pyrazolone: Contains a phenyl group and a pyrazolone ring.
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-5-19-12(4)14(8-17-19)15-6-13-7-16-18(10-13)9-11(2)3/h7-8,10-11,15H,5-6,9H2,1-4H3 |
InChI Key |
IUFZNKCRDHOCLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CN(N=C2)CC(C)C)C |
Origin of Product |
United States |
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